3-({[1-(2-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
Description
Properties
IUPAC Name |
(2-methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-12-14(5-2-6-15(12)21(23)24)16(22)20-9-8-19-17(20)25-11-13-4-3-7-18-10-13/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVQQFZDKNMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN=C2SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[1-(2-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multiple steps:
Formation of the Imidazole Ring:
Attachment of the Pyridine Ring: The pyridine ring is then attached to the imidazole ring through a nucleophilic substitution reaction.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reagent reacts with the intermediate compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-({[1-(2-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoyl group can participate in electron transfer reactions, while the imidazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: Electron-Withdrawing Groups: The nitro group in the target compound likely enhances electrophilicity compared to chloro (BG14979) or methoxy (BG14103) substituents. This could influence reactivity in nucleophilic environments or binding to biological targets.
Synthetic Pathways :
- Analogous compounds (e.g., BG14979) are synthesized via reactions between 2-mercaptopyridine derivatives and chloroimidazolines, often at room temperature in dichloromethane . The target compound likely follows a similar route, with modifications to introduce the 2-methyl-3-nitrobenzoyl group.
Crystallographic Insights :
- The copper complex 1a (from ) exhibits a distorted tetrahedral geometry around Cu(II), with cations linked via N-H···O hydrogen bonds and weak S···Cl chalcogen interactions . While the target compound’s crystal structure is unreported, its nitro group may alter hydrogen-bonding patterns compared to chloro or methoxy analogs.
The nitro group in the target compound might enhance redox activity, analogous to indole derivatives that modulate NADPH oxidase and Nrf2/Keap1 pathways .
Biological Activity
The compound 3-({[1-(2-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a novel derivative that combines structural elements known for their biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a sulfanyl group linked to an imidazole derivative that contains a nitrobenzoyl moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing imidazole and nitro groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Microorganism | Activity (MIC in µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
The above table summarizes the minimum inhibitory concentrations (MIC) for selected bacteria, indicating the compound's potential as an antibacterial agent .
Anticancer Activity
Imidazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells. Preliminary studies suggest that the target compound may inhibit cell proliferation in various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
These findings highlight the compound's potential as a lead for developing new anticancer therapies .
The biological activity of this compound may be attributed to several mechanisms:
- DNA Interaction : The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to strand breaks.
- Enzyme Inhibition : The imidazole ring is known to inhibit various enzymes involved in cellular metabolism and proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, enhancing cell death .
Case Studies
Recent studies have focused on synthesizing and evaluating the biological activity of similar compounds. For example:
- A study by Birajdar et al. (2021) synthesized a series of benzimidazole derivatives and tested their antibacterial properties against multiple pathogens, finding promising results against resistant strains .
- Another investigation highlighted the structure-activity relationship (SAR) of imidazole derivatives, correlating specific structural features with enhanced biological activity .
Q & A
Basic: What are the optimal synthetic pathways for synthesizing 3-({[1-(2-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions starting with the condensation of 2-methyl-3-nitrobenzoic acid with 4,5-dihydro-1H-imidazole-2-thiol, followed by sulfanyl-methylation using pyridine derivatives. Key parameters include:
- Temperature: 60–80°C for imidazole acylation to avoid side reactions .
- Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .
- Catalysts: Use of DBU (1,8-diazabicycloundec-7-ene) to facilitate thiol-ether bond formation .
Yield optimization requires strict inert atmospheres (N₂/Ar) and stoichiometric control of the nitrobenzoyl precursor to minimize byproducts .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: A combination of analytical techniques is required:
- NMR: ¹H and ¹³C NMR to verify the sulfanyl-methyl linkage and aromatic proton environments (e.g., pyridine ring at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography: For unambiguous confirmation of the imidazole-pyridine spatial arrangement, if single crystals are obtainable .
Intermediate: What strategies resolve contradictions in reported bioactivity data for structurally similar nitrobenzoyl-imidazole derivatives?
Answer: Contradictions often arise from:
- Substituent Effects: The 2-methyl-3-nitro group’s electron-withdrawing nature may alter binding affinity compared to analogs (e.g., 4-fluorobenzyl in ).
- Assay Variability: Standardize assays (e.g., enzyme inhibition IC₅₀) across cell lines (HEK293 vs. HeLa) to control for receptor expression differences .
- Solubility: Use DMSO concentrations ≤0.1% to avoid cytotoxicity masking true activity .
Intermediate: How does the sulfanyl-methyl linker influence the compound’s pharmacokinetic properties?
Answer: The linker enhances:
- Lipophilicity: LogP increases by ~0.5 units compared to non-sulfanyl analogs, improving membrane permeability .
- Metabolic Stability: Sulfur atoms reduce oxidative degradation in hepatic microsomes .
- Target Engagement: Molecular dynamics simulations suggest the linker allows conformational flexibility for binding to hydrophobic enzyme pockets .
Advanced: What computational methods predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?
Answer:
- DFT Studies: Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For example, the imidazole nitrogen is reactive toward alkylation .
- Molecular Docking: Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic modifications .
- QSPR Models: Correlate substituent electronic parameters (Hammett σ) with reaction rates for scalable predictions .
Advanced: How can researchers address low reproducibility in catalytic hydrogenation of the nitro group?
Answer: Challenges include over-reduction to amines or incomplete conversion. Mitigation strategies:
- Catalyst Selection: Use Pd/C (10% w/w) under 30 psi H₂ at 25°C for selective nitro-to-amine reduction .
- Additives: Ammonium formate as a hydrogen donor to suppress side reactions .
- In Situ Monitoring: TLC or HPLC to terminate reactions at ~90% conversion .
Intermediate: What are the best practices for evaluating this compound’s stability under physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Light Sensitivity: Store in amber vials and assess photodegradation under UV/Vis light .
- Thermal Stability: TGA/DSC to determine decomposition thresholds (>150°C typical for nitroaromatics) .
Advanced: How do steric effects from the 2-methyl group impact intermolecular interactions in crystal packing?
Answer: X-ray studies of analogs show:
- Packing Motifs: The methyl group induces π-stacking between pyridine and nitrobenzoyl rings, stabilizing the lattice .
- Hydrogen Bonding: Imidazole N-H forms bonds with adjacent sulfanyl groups, influencing solubility .
- Torsional Angles: Methyl substitution restricts rotation at the imidazole-pyridine junction, affecting conformational entropy .
Intermediate: What in vitro assays are most suitable for preliminary screening of antimicrobial activity?
Answer:
- Bacterial Strains: Gram-positive (S. aureus) and Gram-negative (E. coli) models with MIC determination .
- Fungal Assays: Candida albicans disk diffusion with amphotericin B as control .
- Cytotoxicity: Parallel testing on mammalian Vero cells to establish selectivity indices .
Advanced: How can isotopic labeling (e.g., ¹⁴C or ³H) track metabolic pathways of this compound?
Answer:
- Synthesis: Introduce ¹⁴C at the pyridine ring via Ullmann coupling with K¹⁴CN .
- Tracing: Administer labeled compound in rodent models; quantify metabolites in plasma/urine via scintillation counting .
- Imaging: Autoradiography to map tissue distribution, focusing on hepatic and renal clearance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
